

Spectroscopic and Structural Elucidation of 2-Bromo-4'-isopropylbenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4'-isopropylbenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-4'-isopropylbenzophenone**, also known by its IUPAC name (2-bromophenyl)(4-isopropylphenyl)methanone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Compound Identification

Identifier	Value
Common Name	2-Bromo-4'-isopropylbenzophenone
IUPAC Name	(2-bromophenyl)(4-isopropylphenyl)methanone
CAS Number	137327-30-1
Molecular Formula	C ₁₆ H ₁₅ BrO
Molecular Weight	303.20 g/mol
Chemical Structure	(See Figure 1)

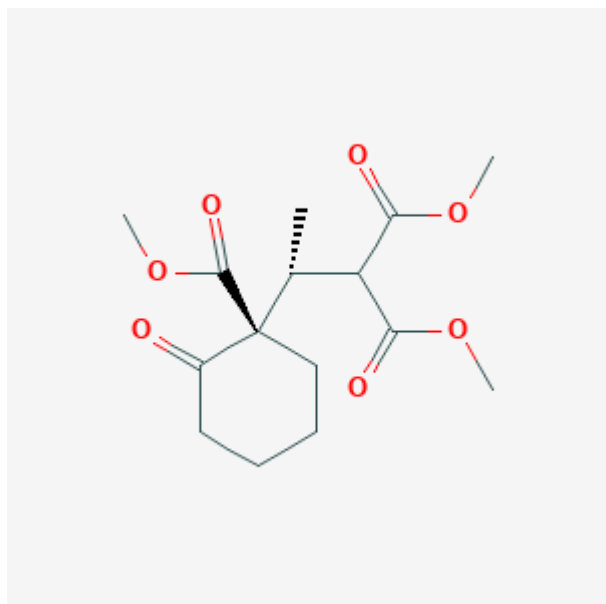


Figure 1. Chemical Structure of **2-Bromo-4'-isopropylbenzophenone**.

isopropylbenzophenone.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Bromo-4'-isopropylbenzophenone**. This data is critical for confirming the molecular structure and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **2-Bromo-4'-isopropylbenzophenone** in a suitable solvent, such as deuterated chloroform (CDCl₃), would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.8	Doublet	2H	Aromatic Protons (H-2', H-6')
~ 7.6	Multiplet	1H	Aromatic Proton (H-6)
~ 7.4	Multiplet	2H	Aromatic Protons (H-3, H-4)
~ 7.3	Doublet	2H	Aromatic Protons (H-3', H-5')
~ 7.2	Multiplet	1H	Aromatic Proton (H-5)
~ 3.0	Septet	1H	Isopropyl CH
~ 1.3	Doublet	6H	Isopropyl CH ₃

Note: The predicted chemical shifts are estimations and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in **2-Bromo-4'-isopropylbenzophenone**.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~ 195	C=O (Ketone)
~ 155	C-4'
~ 140	C-1'
~ 138	C-1
~ 133	Aromatic CH
~ 131	Aromatic CH
~ 130	Aromatic CH
~ 128	Aromatic CH
~ 127	Aromatic CH
~ 126	Aromatic CH
~ 120	C-2
~ 34	Isopropyl CH
~ 24	Isopropyl CH ₃

Note: The predicted chemical shifts are estimations and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Bromo-4'-isopropylbenzophenone** is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3060	Medium	Aromatic C-H Stretch
~ 2960	Medium	Aliphatic C-H Stretch
~ 1665	Strong	C=O Stretch (Ketone)
~ 1600, 1480, 1450	Medium to Strong	Aromatic C=C Bending
~ 1280	Medium	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-Bromo-4'-isopropylbenzophenone** would show the molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
302/304	High	[M] ⁺ (Molecular Ion, due to ⁷⁹ Br and ⁸¹ Br isotopes)
287/289	Medium	[M - CH ₃] ⁺
223	Medium	[M - Br] ⁺
183	High	[C ₁₀ H ₁₁ O] ⁺
145	Medium	[C ₁₀ H ₁₃] ⁺
105	High	[C ₇ H ₅ O] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. While specific experimental details for this exact compound are not readily

available in published literature, the following are general methodologies that would be employed.

NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired at room temperature. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared Spectroscopy

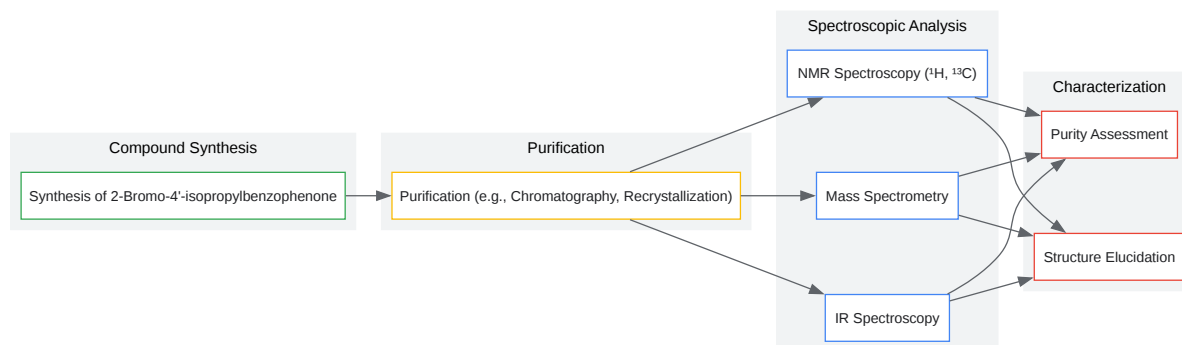
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) at a low concentration.
- **Data Acquisition:** For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like **2-Bromo-4'-isopropylbenzophenone**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **2-Bromo-4'-isopropylbenzophenone**. For definitive analysis, it is recommended to acquire experimental data on a purified sample of the compound.

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